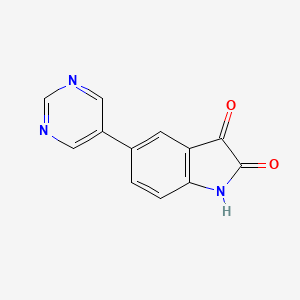

5-(Pyrimidin-5-yl)indoline-2,3-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

893737-66-1 |

|---|---|

Molecular Formula |

C12H7N3O2 |

Molecular Weight |

225.20 g/mol |

IUPAC Name |

5-pyrimidin-5-yl-1H-indole-2,3-dione |

InChI |

InChI=1S/C12H7N3O2/c16-11-9-3-7(8-4-13-6-14-5-8)1-2-10(9)15-12(11)17/h1-6H,(H,15,16,17) |

InChI Key |

XVWYTLFARYQPIS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1C3=CN=CN=C3)C(=O)C(=O)N2 |

Origin of Product |

United States |

Synthetic Methodologies for 5 Pyrimidin 5 Yl Indoline 2,3 Dione

Retrosynthetic Analysis of 5-(Pyrimidin-5-yl)indoline-2,3-dione

A retrosynthetic analysis of the target molecule, this compound, reveals several feasible synthetic disconnections. The primary disconnection is at the C-C bond between the indoline-2,3-dione core and the pyrimidine (B1678525) ring. This suggests a convergent synthesis where the two heterocyclic systems are prepared separately and then coupled.

This retrosynthetic approach leads to two main forward synthetic strategies:

Strategy A: Construction of a 5-functionalized indoline-2,3-dione (e.g., 5-halo or 5-boronic acid derivative) followed by a cross-coupling reaction with a corresponding functionalized pyrimidine.

Strategy B: Synthesis of a 4-substituted aniline (B41778) bearing the pyrimidine-5-yl group, which then undergoes cyclization to form the desired indoline-2,3-dione.

These strategies leverage well-established synthetic methods for both the isatin (B1672199) core and for carbon-carbon bond formation.

Classical Synthetic Routes to Indoline-2,3-dione Derivatives and Their Adaptability

The synthesis of the indoline-2,3-dione scaffold is a well-explored area of organic chemistry, with several classical methods that can be adapted for the preparation of 5-substituted derivatives.

The Sandmeyer isatin synthesis is a widely used method that begins with the reaction of an aniline with chloral (B1216628) hydrate (B1144303) and hydroxylamine (B1172632) to form an isonitrosoacetanilide intermediate. nih.govresearchgate.net This intermediate is then cyclized in the presence of a strong acid, such as concentrated sulfuric acid, to yield the indoline-2,3-dione. nih.govresearchgate.net

For the synthesis of a 5-substituted indoline-2,3-dione, a 4-substituted aniline is required as the starting material. To prepare a precursor for this compound via a subsequent cross-coupling reaction, a 4-haloaniline (e.g., 4-bromoaniline (B143363) or 4-iodoaniline) would be a suitable starting material. The general Sandmeyer process is effective for anilines with electron-withdrawing groups. nih.gov

Adaptation of the Sandmeyer Synthesis for 5-Bromoindoline-2,3-dione:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromoaniline, Chloral hydrate, Hydroxylamine hydrochloride | Sodium sulfate, water, heat | 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide |

| 2 | 2-(Hydroxyimino)-N-(4-bromophenyl)acetamide | Concentrated sulfuric acid, heat | 5-Bromoindoline-2,3-dione |

This 5-bromoindoline-2,3-dione is a key intermediate for the introduction of the pyrimidine moiety via transition-metal-catalyzed cross-coupling reactions.

The Stolle synthesis provides an alternative route to N-substituted and unsubstituted indoline-2,3-diones. nih.gov This method involves the reaction of an aniline with oxalyl chloride to form an N-phenyloxamoyl chloride, which is then cyclized using a Lewis acid catalyst, such as aluminum chloride or titanium tetrachloride. nih.gov

To synthesize a 5-substituted indoline-2,3-dione, the corresponding 4-substituted aniline is used. For instance, starting with 4-bromoaniline would lead to the formation of 5-bromoindoline-2,3-dione.

Adaptation of the Stolle Synthesis for 5-Bromoindoline-2,3-dione:

| Step | Reactants | Reagents and Conditions | Product |

| 1 | 4-Bromoaniline, Oxalyl chloride | Anhydrous solvent (e.g., diethyl ether) | N-(4-Bromophenyl)oxamoyl chloride |

| 2 | N-(4-Bromophenyl)oxamoyl chloride | Aluminum chloride (AlCl3), heat | 5-Bromoindoline-2,3-dione |

The Stolle synthesis is particularly useful for certain substituted anilines and can be a valuable alternative to the Sandmeyer method.

Strategies for Introducing the Pyrimidine Moiety at the C-5 Position of Indoline-2,3-dione

The introduction of the pyrimidine ring at the C-5 position of the indoline-2,3-dione core is most effectively achieved through transition-metal-catalyzed cross-coupling reactions.

Among the various cross-coupling reactions, the Suzuki-Miyaura coupling is a powerful and versatile method for the formation of C-C bonds between aromatic rings.

The Suzuki-Miyaura coupling involves the reaction of an organoboron compound (typically a boronic acid or boronic ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. mdpi.com

For the synthesis of this compound, two primary Suzuki-Miyaura coupling strategies can be envisioned:

Route A: Coupling of 5-bromoindoline-2,3-dione with pyrimidine-5-boronic acid.

Route B: Coupling of 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indoline-2,3-dione with 5-bromopyrimidine (B23866).

Typical Suzuki-Miyaura Coupling Conditions:

| Component | Example |

| Aryl Halide | 5-Bromoindoline-2,3-dione |

| Boronic Acid/Ester | Pyrimidine-5-boronic acid |

| Palladium Catalyst | Pd(PPh3)4, PdCl2(dppf) |

| Base | K2CO3, Na2CO3, Cs2CO3 |

| Solvent | Toluene/Water, Dioxane/Water, DMF |

A plausible synthetic route would involve the initial synthesis of 5-bromoindoline-2,3-dione using either the Sandmeyer or Stolle synthesis, followed by a Suzuki-Miyaura coupling with pyrimidine-5-boronic acid.

Alternatively, a synthetic pathway could involve the Suzuki-Miyaura coupling of 5-bromopyrimidine with 2-aminophenylboronic acid to produce 2-(pyrimidin-5-yl)aniline. researchgate.net This intermediate could then potentially be cyclized to the target molecule, although the cyclization of such a substituted aniline to an isatin derivative would require specific investigation and optimization.

Transition-Metal-Catalyzed Cross-Coupling Reactions

Sonogashira Coupling Approaches

The Sonogashira reaction is a powerful method for forming carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes. wikipedia.orglibretexts.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base. organic-chemistry.org For the synthesis of this compound, a plausible strategy involves the coupling of a 5-haloindoline-2,3-dione with a terminal alkyne-substituted pyrimidine, followed by the reduction of the resulting alkyne.

A hypothetical two-step approach could be:

Coupling: A 5-haloindoline-2,3-dione (e.g., 5-iodo-indoline-2,3-dione) is reacted with 5-ethynylpyrimidine. The reaction is catalyzed by a palladium(0) source, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a copper(I) salt, typically copper(I) iodide (CuI). An amine, like triethylamine (B128534) (Et₃N) or diisopropylamine (B44863) (DIPA), serves as both the base and, in some cases, the solvent. wikipedia.org

Reduction: The resulting 5-((pyrimidin-5-yl)ethynyl)indoline-2,3-dione is then subjected to a reduction reaction to saturate the triple bond, yielding the final product. This can be achieved through catalytic hydrogenation using a catalyst like palladium on carbon (Pd/C).

The reaction is versatile and tolerates a wide array of functional groups, making it suitable for complex molecule synthesis. wikipedia.org

| Entry | Aryl Halide | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Yield (%) |

| 1 | 5-Iodoindoline-2,3-dione | 5-Ethynylpyrimidine | Pd(PPh₃)₄ / CuI | Et₃N | DMF | RT | Est. 85-95 |

| 2 | 5-Bromoindoline-2,3-dione | 5-Ethynylpyrimidine | PdCl₂(PPh₃)₂ / CuI | DIPA | Toluene | 80 | Est. 70-85 |

Table 1: Representative Conditions for Sonogashira Coupling to form the Alkyne Precursor. Yields are estimated based on typical outcomes for similar substrates.

Negishi Coupling Methodologies

Negishi coupling provides a reliable method for forming carbon-carbon bonds by reacting an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.com This methodology is known for its high functional group tolerance and the relatively high reactivity of the organozinc reagents. nih.gov

To synthesize this compound, two primary Negishi coupling pathways can be envisioned:

Pathway A: Coupling of a 5-haloindoline-2,3-dione with a pre-formed pyrimidin-5-ylzinc halide.

Pathway B: Coupling of a 5-(halozinc)indoline-2,3-dione with a 5-halopyrimidine.

The organozinc reagent can be prepared from the corresponding halopyrimidine by reaction with activated zinc metal or via transmetalation from an organolithium or Grignard reagent. numberanalytics.com The choice of catalyst is critical, with palladium complexes bearing phosphine (B1218219) ligands, such as Pd(PPh₃)₄ or those generated in situ from Pd₂(dba)₃ and bulky, electron-rich ligands like RuPhos or SPhos, often providing high yields. nih.govbucknell.edu

| Entry | Halide Partner | Organozinc Partner | Catalyst (mol%) | Ligand (mol%) | Solvent | Temp. (°C) |

| 1 | 5-Iodoindoline-2,3-dione | Pyrimidin-5-ylzinc chloride | Pd(PPh₃)₄ (5) | - | THF | 65 |

| 2 | 5-Bromoindoline-2,3-dione | Pyrimidin-5-ylzinc chloride | Pd₂(dba)₃ (2) | SPhos (4) | Dioxane | 100 |

| 3 | 5-Triflyloxyindoline-2,3-dione | Pyrimidin-5-ylzinc chloride | Pd(OAc)₂ (5) | CPhos (10) | Me-THF | 80 |

Table 2: Potential Conditions for Negishi Cross-Coupling. The combination of catalyst and ligand is crucial for optimizing yield and minimizing side reactions. researchgate.net

Buchwald-Hartwig Amination Precursors

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. wikipedia.orgorganic-chemistry.org While this reaction does not directly form the C-C bond required for this compound, it is an indispensable tool for synthesizing key precursors. For instance, this method can be used to synthesize 5-aminoindoline-2,3-dione, a versatile intermediate.

The synthesis would involve coupling a protected 5-haloindoline-2,3-dione with an ammonia (B1221849) equivalent, such as benzophenone (B1666685) imine or lithium bis(trimethylsilyl)amide [LiN(SiMe₃)₂], followed by deprotection. organic-chemistry.org The resulting 5-aminoindoline-2,3-dione can then be converted into the target molecule through a sequence of reactions, for example:

Diazotization: The 5-amino group is converted to a diazonium salt using sodium nitrite (B80452) and a strong acid.

Subsequent Coupling: The diazonium salt can then be used in various coupling reactions (e.g., a Meerwein arylation or a modified Suzuki/Stille coupling) to introduce the pyrimidine ring at the 5-position.

The development of sterically hindered and electron-rich phosphine ligands (e.g., XPhos, SPhos) has been instrumental in expanding the scope of the Buchwald-Hartwig amination to include a wide range of amines and aryl halides under milder conditions. rug.nlyoutube.com

Direct Arylation Strategies

Direct C-H arylation has emerged as a more atom-economical and environmentally friendly alternative to traditional cross-coupling reactions, as it avoids the pre-functionalization of one of the coupling partners. rsc.org In the context of synthesizing this compound, this strategy would involve the direct coupling of the C-H bond at the 5-position of the indoline-2,3-dione ring with a 5-halopyrimidine.

This transformation is typically catalyzed by a palladium salt, such as Pd(OAc)₂, often in the presence of a phosphine ligand or an N-heterocyclic carbene (NHC) ligand. nih.govnih.gov A stoichiometric amount of an oxidant may be required if starting from two C-H partners, though coupling a C-H bond with an aryl halide is more common. researchgate.net Key challenges in direct arylation include controlling regioselectivity and preventing self-coupling of the starting materials. For the indoline-2,3-dione scaffold, the C5-H bond is a potential site for arylation, although C-H activation at other positions must be considered and controlled, often through the use of directing groups. nih.gov

Multicomponent Reaction (MCR) Approaches to Pyrimidine Incorporation

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all reactants, offer a highly efficient pathway to complex molecules. acs.org An MCR approach could potentially construct the pyrimidine ring directly onto a pre-functionalized indoline-2,3-dione scaffold or assemble the entire fused system in one pot.

For instance, a reaction involving an isatin derivative, an amidine, and a third component with appropriate functional groups could lead to the formation of the pyrimidine ring. Microwave-assisted MCRs have proven effective for synthesizing various indolyl-substituted pyrimidine derivatives, often proceeding with high yields and short reaction times. tandfonline.comtandfonline.com Such strategies are highly valued in combinatorial chemistry and drug discovery for rapidly generating libraries of structurally diverse compounds. acs.orgresearchgate.net The synthesis of spiro-indoline-pyrimidine structures via MCRs is well-documented, highlighting the feasibility of incorporating pyrimidine moieties into isatin-based scaffolds. mdpi.comnih.gov

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

Optimizing reaction conditions is paramount for the successful synthesis of this compound, regardless of the chosen methodology. Key parameters that require careful tuning include the catalyst, ligand, base, temperature, and solvent. For palladium-catalyzed reactions, the choice of ligand is especially critical, as it influences the catalyst's stability, activity, and selectivity. bucknell.edu For example, in Negishi couplings, bulky, electron-rich phosphine ligands can inhibit undesirable side reactions and improve yields. bucknell.edu Catalyst loading is another factor; while lower loadings are economically and environmentally preferable, higher loadings may be necessary for challenging substrates. researchgate.net

Solvent Effects

The solvent is not merely an inert medium but an active participant that can profoundly influence reaction rates, yields, and selectivity. rsc.org In cross-coupling reactions, the solvent's polarity, coordinating ability, and dielectric constant are crucial factors. lucp.net

Catalyst Loading and Ligand Design

The selection of the palladium catalyst and its associated ligand is critical for achieving high yields in the synthesis of this compound. The catalytic cycle of the Suzuki-Miyaura reaction involves the oxidative addition of the palladium(0) species to the aryl halide, transmetalation with the boronic acid, and reductive elimination to yield the final product and regenerate the catalyst. numberanalytics.com

Catalyst Source and Loading: A variety of palladium sources can be employed, with palladium(II) acetate (B1210297) (Pd(OAc)₂), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃) being common choices. mdpi.comresearchgate.net Catalyst loading is a crucial parameter to optimize; while higher loadings can increase reaction rates, they also add to the cost and can lead to increased impurities. For Suzuki-Miyaura couplings involving heteroaryl compounds, catalyst loadings can range from as low as 0.05 mol% to a more standard 1-5 mol%. mdpi.comnih.gov Lower catalyst loadings (e.g., 0.1-1.5%) have been shown to be effective in the coupling of indole (B1671886) derivatives, demonstrating high catalyst turnover. nih.govresearchgate.net

Ligand Design: The ligand stabilizes the palladium center and modulates its reactivity, playing a vital role in both the oxidative addition and reductive elimination steps. numberanalytics.com For challenging couplings, such as those involving electron-deficient heteroaryl halides, bulky and electron-rich phosphine ligands are often required. Ligands from the Buchwald family, such as XPhos (2-dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-dicyclohexylphosphino-2',6'-dimethoxybiphenyl), are known to confer high catalytic activity, enabling reactions at lower temperatures and with lower catalyst loadings. researchgate.netnih.gov Simpler phosphine ligands like triphenylphosphine (B44618) (PPh₃) and tricyclohexylphosphine (B42057) (PCy₃) are also widely used and can be effective depending on the specific substrates. mdpi.comrsc.org

| Palladium Source | Ligand | Typical Loading (mol %) | Substrate Class Application |

|---|---|---|---|

| Pd(PPh₃)₄ | Triphenylphosphine (integrated) | 3 - 10 | General Suzuki Couplings rsc.orgmdpi.com |

| Pd(OAc)₂ | SPhos | 1 - 2 | Heteroaryl Halides researchgate.net |

| Pd₂(dba)₃ | XPhos | 1 - 2 | Sterically Hindered & Heteroaryl Halides researchgate.net |

| Pd(OAc)₂ | PCy₃ | 2 - 4 | Aryl Chlorides rsc.org |

Temperature and Pressure Parameters

Temperature: The reaction temperature significantly influences the rate of the Suzuki-Miyaura coupling. Most of these reactions are conducted at elevated temperatures to ensure a reasonable reaction rate and overcome the activation energy barriers, particularly for the oxidative addition step. Typical temperature ranges for the coupling of heteroaryl halides are between 80 °C and 100 °C. rsc.orgmdpi.comnih.gov A study on a Pd/NiFe₂O₄ catalyzed Suzuki coupling showed that while the reaction could proceed at room temperature, the time required was significantly longer, with conversion increasing with temperature up to 100 °C. researchgate.net The optimal temperature is a balance between achieving a high reaction rate and minimizing potential side reactions or the degradation of thermally sensitive substrates or catalysts.

Pressure: Suzuki-Miyaura coupling reactions are typically performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the oxidation of the palladium(0) catalyst and phosphine ligands. These reactions are almost exclusively run at atmospheric pressure, and specialized high-pressure equipment is not generally required.

Reaction Time Profiles

The time required for the completion of the synthesis of this compound can vary considerably, ranging from a few hours to over a day. The reaction duration is contingent upon the interplay of several factors, including the reactivity of the substrates (5-bromoindoline-2,3-dione and pyrimidine-5-boronic acid), the efficiency of the chosen catalyst-ligand system, catalyst loading, and the reaction temperature.

Highly active catalyst systems, such as those employing Buchwald-type ligands, can facilitate rapid conversions, often within 5 to 8 hours. nih.gov More traditional systems, like Pd(PPh₃)₄ with a potassium phosphate (B84403) base, might require longer reaction times, typically in the range of 15 to 24 hours, to ensure complete consumption of the starting materials. mdpi.comnih.gov Progress of the reaction is typically monitored using analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the point of completion.

| Catalyst System | Temperature (°C) | Typical Time (h) | Reference |

|---|---|---|---|

| Pd₂dba₃ / XPhos | 100 | 15 - 24 | nih.gov |

| Pd(PPh₃)₄ / K₃PO₄ | 85 - 95 | >15 | mdpi.com |

| Pd(OAc)₂ / SPhos | 60 | 5 - 8 | nih.gov |

| Pd/NiFe₂O₄ | 100 | 0.17 - 1 | researchgate.net |

Divergent Synthesis Strategies for this compound Analogues

Divergent synthesis provides an efficient pathway to generate a library of structurally related analogues from a common intermediate. This strategy is highly valuable for structure-activity relationship (SAR) studies in drug discovery. nih.gov For analogues of this compound, several divergent approaches can be envisioned.

Variation of the Aryl Moiety: The most straightforward divergent strategy involves using a common precursor, 5-bromoindoline-2,3-dione, and coupling it with a wide array of different aryl and heteroaryl boronic acids under optimized Suzuki-Miyaura conditions. This allows for the systematic exploration of the chemical space at the 5-position of the isatin core, leading to a large family of 5-arylindoline-2,3-dione analogues.

N-1 Position Functionalization: The nitrogen atom at the 1-position of the indoline-2,3-dione ring possesses an acidic proton and can be readily functionalized. nih.gov Starting from the synthesized this compound, a variety of alkyl, benzyl (B1604629), or aryl groups can be introduced via N-alkylation or N-arylation reactions. These reactions are typically carried out using an appropriate halide (e.g., benzyl bromide) and a base (e.g., potassium carbonate) in a polar aprotic solvent like DMF. researchgate.net This approach generates analogues with diverse substituents on the indole nitrogen.

C-3 Carbonyl Derivatization: The ketone at the C-3 position of the isatin core is a versatile functional group for further synthetic modifications. It can undergo condensation reactions with various nucleophiles. For instance, reaction with hydrazines can yield 3-hydrazonoindolin-2-one derivatives, which can be further modified. nih.gov Additionally, reactions with compounds containing active methylene (B1212753) groups can lead to the formation of Knoevenagel condensation products or the construction of spirocyclic systems, incorporating heterocyclic rings like pyrazolines or pyrimidines at the C-3 position. farmaceut.org This strategy introduces significant structural complexity and diversity.

Advanced Structural Characterization and Spectroscopic Analysis of 5 Pyrimidin 5 Yl Indoline 2,3 Dione

Single-Crystal X-ray Diffraction Studies for Precise Molecular Geometry and Intermolecular Interactions

Pi-Pi Stacking Interactions

In the solid state, the spatial arrangement of molecules is governed by a combination of non-covalent interactions, including hydrogen bonding and pi-pi stacking. For 5-(Pyrimidin-5-yl)indoline-2,3-dione, these interactions are critical in defining its crystal lattice. While a specific crystal structure for the title compound is not publicly available, analysis of close structural analogs, such as 5-(3-methoxyphenyl)indoline-2,3-dione, provides significant insight into the expected packing motifs. cambridge.orgresearchgate.net

In such 5-aryl isatin (B1672199) structures, molecules typically form chains via intermolecular hydrogen bonds between the indoline (B122111) N-H group (a classical hydrogen bond donor) and one of the carbonyl oxygens (acceptors) of an adjacent molecule. cambridge.orgresearchgate.net These chains are then organized into layers, primarily through pi-pi stacking interactions. cambridge.org The planar, electron-rich indole (B1671886) core and the attached pyrimidine (B1678525) ring of this compound are both capable of participating in these interactions.

The pyrimidine ring, being electron-deficient compared to a phenyl ring, would likely favor offset-stacked or T-shaped conformations to minimize electron repulsion and maximize favorable quadrupole interactions. nih.gov These interactions, where the aromatic rings of adjacent molecules align in a parallel or near-parallel fashion, contribute significantly to the thermodynamic stability of the crystal structure. researchgate.net The pairwise energy of such pi-stacking interactions in similar molecules has been calculated to be as high as -44 kJ/mol, indicating a substantial stabilizing force. cambridge.org Additionally, weaker C-H⋯π and C-H⋯O contacts would further connect these layers, creating a stable three-dimensional architecture. cambridge.orgresearchgate.net

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a synthesized compound by providing a highly accurate mass measurement. For this compound (molecular formula: C₁₂H₇N₃O₂), the theoretical exact mass of the neutral molecule is 225.0538 Da. In a typical HRMS experiment using electrospray ionization (ESI), the compound would be observed as its protonated molecular ion, [M+H]⁺.

The calculated monoisotopic mass for the protonated species [C₁₂H₈N₃O₂]⁺ is 226.0611 Da. An experimental HRMS measurement yielding a mass value within a narrow tolerance (typically <5 ppm) of this theoretical value would provide unambiguous confirmation of the compound's elemental formula.

Tandem mass spectrometry (MS/MS) provides detailed structural information by inducing fragmentation of a selected precursor ion (in this case, the [M+H]⁺ ion at m/z 226.06) and analyzing the resulting product ions. While specific experimental data for this compound is not available, a plausible fragmentation pathway can be proposed based on the known behavior of isatin and pyrimidine derivatives. nih.govscirp.orgsapub.orgscispace.com

The isatin core is known to undergo a characteristic loss of carbon monoxide (CO, 28 Da). scirp.orgscispace.com Therefore, a primary fragmentation step would likely be the elimination of one of the carbonyl groups to yield a prominent product ion.

Initial Loss of CO: The precursor ion at m/z 226 would likely lose a molecule of CO from the C2-position of the isatin core, resulting in a product ion at m/z 198. This is a common and energetically favorable fragmentation for isatin-containing compounds. scispace.com

Subsequent fragmentation would likely involve the pyrimidine ring and the bond connecting it to the indole core. Studies on fused pyrimidine-heterocycle systems show that fragmentation on the pyrimidine ring is a common pathway. nih.gov

Pyrimidine Ring Fragmentation: The pyrimidine ring can fragment through the loss of HCN (27 Da). The ion at m/z 198 could lose HCN, leading to a fragment at m/z 171. Further cleavages of the pyrimidine ring could also occur. sphinxsai.comresearchgate.net

Cleavage of the Inter-ring Bond: Scission of the C-C bond between the indole and pyrimidine rings could lead to ions corresponding to the protonated pyrimidine radical (m/z 80) or the indole fragment.

A proposed fragmentation scheme is summarized in the table below.

| Precursor Ion (m/z) | Proposed Loss | Product Ion (m/z) | Proposed Structure of Product Ion |

| 226.06 | CO | 198.05 | [5-(Pyrimidin-5-yl)-1H-indol-2-one]+ |

| 198.05 | HCN | 171.04 | Fragment from pyrimidine ring cleavage |

| 171.04 | CO | 143.04 | Fragment from further indole core cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Molecular Fingerprinting

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, identifies the functional groups within a molecule by probing their characteristic vibrational modes. The spectra of this compound would be dominated by features from both the isatin core and the pyrimidine ring. researchgate.netresearchgate.net

The key vibrational modes expected for this compound are:

N-H Stretch: The isatin N-H group will produce a characteristic stretching band. In the solid state, extensive hydrogen bonding would cause this peak to be broad and shifted to a lower wavenumber, typically in the range of 3200-3100 cm⁻¹. nih.gov

C-H Stretches: Aromatic C-H stretching vibrations from both the indole and pyrimidine rings are expected to appear above 3000 cm⁻¹.

C=O Stretches: This is a hallmark feature of the isatin core. The two carbonyl groups (C2-ketone and C3-ketone) will exhibit strong, distinct stretching bands in the FT-IR spectrum. Typically, the C3-carbonyl appears at a higher frequency (around 1740-1760 cm⁻¹) and the C2-amide carbonyl at a lower frequency (around 1720-1740 cm⁻¹). nih.govhilarispublisher.com Substitution at the 5-position can slightly influence the exact positions of these bands. researchgate.net

C=C and C=N Stretches: Aromatic C=C stretching vibrations from the benzene (B151609) portion of the indole core and C=C/C=N stretches from the pyrimidine ring will appear in the 1620-1450 cm⁻¹ region. researchgate.net

Fingerprint Region: The region below 1400 cm⁻¹ will contain a complex series of bands corresponding to C-N stretching, C-H in-plane and out-of-plane bending, and ring deformation modes, which together constitute a unique molecular fingerprint for the compound.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Ring Origin |

| N-H Stretch | 3200 - 3100 | Indoline |

| Aromatic C-H Stretch | 3100 - 3000 | Indoline, Pyrimidine |

| C=O Stretch (Ketone, C3) | 1760 - 1740 | Indoline |

| C=O Stretch (Amide, C2) | 1740 - 1720 | Indoline |

| C=C / C=N Stretches | 1620 - 1450 | Indoline, Pyrimidine |

| C-N Stretch | 1400 - 1200 | Indoline, Pyrimidine |

| C-H Bending | 900 - 700 | Indoline, Pyrimidine |

UV-Vis Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound is determined by the conjugated chromophoric system spanning both the indoline-2,3-dione and pyrimidine moieties.

The parent 1H-indole-2,3-dione (isatin) chromophore exhibits several distinct absorption bands: researchgate.netnist.gov

π → π* Transitions: Strong absorption bands are typically observed in the UV region, often around 240-250 nm and 290-310 nm, corresponding to π → π* transitions within the aromatic and conjugated carbonyl system. researchgate.net

n → π* Transition: A weaker, longer-wavelength absorption band, often appearing in the visible region (around 410-420 nm), is attributed to the n → π* transition of the carbonyl groups. researchgate.net This transition is responsible for the characteristic orange-red color of many isatin derivatives.

The attachment of the pyrimidine ring at the C5-position extends the π-conjugated system. This extension is expected to cause a bathochromic (red) shift in the π → π* absorption maxima compared to unsubstituted isatin. The exact position of the absorption maxima would be solvent-dependent, with more polar solvents potentially causing shifts in the peak positions due to differential stabilization of the ground and excited states. mdpi.com

Theoretical and Computational Investigations of 5 Pyrimidin 5 Yl Indoline 2,3 Dione

Docking Studies and Molecular Modeling for Potential Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. ymerdigital.com This method is crucial for understanding how 5-(Pyrimidin-5-yl)indoline-2,3-dione might interact with biological targets, such as enzymes or receptors, at the atomic level. Isatin (B1672199) derivatives have been studied as inhibitors of various protein families, particularly kinases like Cyclin-Dependent Kinase 2 (CDK2) and VEGFR-2. nih.govnih.gov

Binding affinity prediction quantifies the strength of the interaction between a ligand (in this case, this compound) and its target protein. This is typically expressed as a binding energy value (e.g., in kcal/mol), where a more negative value indicates a stronger, more stable interaction.

A typical computational workflow involves preparing the 3D structure of the ligand and the target protein (often obtained from databases like the Protein Data Bank). Docking software then systematically samples different orientations and conformations of the ligand within the protein's binding site, calculating the binding energy for each pose.

For this compound, the pyrimidine (B1678525) ring and the isatin core's carbonyl groups and NH group are key features that would be assessed for their contribution to binding. The pyrimidine moiety can act as a hydrogen bond acceptor, while the isatin core can participate in hydrogen bonding and hydrophobic interactions. Studies on other 5-substituted isatins have shown that modifications at this position significantly influence binding affinity. nih.govnih.gov

Table 1: Illustrative Predicted Binding Affinities of this compound with Potential Kinase Targets (Note: This data is hypothetical and for illustrative purposes only, as specific studies on this compound are not publicly available.)

| Protein Target (PDB ID) | Potential Therapeutic Area | Predicted Binding Affinity (ΔG, kcal/mol) | Predicted Inhibition Constant (Ki, nM) |

|---|---|---|---|

| CDK2 (e.g., 3tnw) | Anticancer | -9.5 | 150 |

| VEGFR-2 (e.g., 4AGD) | Anticancer (Anti-angiogenesis) | -10.2 | 75 |

| DYRK1A (e.g., 3ANR) | Neurodegenerative Diseases | -8.9 | 300 |

| PIM1 (e.g., 4X7Q) | Anticancer | -9.1 | 250 |

Beyond just predicting binding strength, molecular docking identifies "interaction hotspots"—the specific amino acid residues in the target's active site that form key interactions with the ligand. These interactions can include:

Hydrogen Bonds: Formed between hydrogen bond donors (like the isatin NH) and acceptors (like the isatin carbonyls or pyrimidine nitrogens) and corresponding residues on the protein.

Hydrophobic Interactions: Occur between the aromatic rings of the isatin and pyrimidine moieties and nonpolar amino acid residues.

π-π Stacking: A specific type of hydrophobic interaction between aromatic rings.

Identifying these hotspots is critical for understanding the basis of molecular recognition and for guiding the rational design of more potent and selective derivatives. For example, if a docking simulation revealed an unoccupied hydrophobic pocket near the pyrimidine ring, a medicinal chemist might design a derivative with an additional hydrophobic group at that position to enhance binding.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry provides powerful tools to investigate the mechanisms of chemical reactions, offering insights that are often difficult to obtain through experimentation alone. nih.gov For this compound, this could involve studying its synthesis or its reactions with biological nucleophiles.

A chemical reaction proceeds from reactants to products via a high-energy intermediate known as the transition state. ucsb.edu Characterizing this transition state is key to understanding the reaction's kinetics (how fast it proceeds). Computational methods, particularly those based on quantum mechanics, can locate the geometry of a transition state on the potential energy surface. ims.ac.jpreddit.com

A key feature of a computationally located transition state is the presence of exactly one imaginary vibrational frequency. scm.com The motion corresponding to this frequency represents the atomic movements along the reaction coordinate that transform reactants into products. For example, in a nucleophilic addition to one of the carbonyl groups of this compound, the transition state calculation would reveal the precise bond-forming and bond-breaking distances and angles at the peak of the reaction's energy barrier.

Reaction coordinate mapping, often achieved through methods like Intrinsic Reaction Coordinate (IRC) calculations, traces the lowest energy path from the transition state down to the reactants and products. reddit.com This confirms that the identified transition state indeed connects the desired reactants and products. The resulting energy profile provides the activation energy (the energy difference between the reactants and the transition state), which is crucial for predicting the reaction rate.

Table 2: Hypothetical Computational Data for a Reaction Step involving this compound (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Description | Hypothetical Value |

|---|---|---|

| Activation Energy (Ea) | Energy barrier for the reaction. | +18.5 kcal/mol |

| Reaction Energy (ΔErxn) | Overall energy change from reactant to product. | -5.2 kcal/mol (Exothermic) |

| Key Transition State Bond Distance | Distance of a newly forming bond (e.g., C-Nu). | 2.15 Å |

| Imaginary Frequency | Vibrational mode corresponding to the reaction coordinate. | -250 cm⁻¹ |

QSAR (Quantitative Structure-Activity Relationship) Modeling Principles for Derivative Design

QSAR is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. ut.ac.ir A QSAR model, once validated, can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

To build a QSAR model for derivatives of this compound, a "training set" of structurally similar compounds with known biological activities (e.g., IC₅₀ values) would be required. For each compound, a set of numerical descriptors representing its physicochemical properties is calculated. These can include:

Electronic Descriptors: (e.g., partial charges, dipole moment) which describe how the molecule interacts electrostatically.

Steric Descriptors: (e.g., molecular volume, surface area) which describe the size and shape of the molecule.

Hydrophobic Descriptors: (e.g., LogP) which describe the molecule's solubility properties.

Topological Descriptors: Which describe the connectivity of atoms in the molecule.

Statistical methods, such as Multiple Linear Regression (MLR) or Partial Least Squares (PLS), are then used to generate a mathematical equation that correlates these descriptors with the observed biological activity. ut.ac.irnih.gov

For instance, a hypothetical QSAR equation might look like:

pIC₅₀ = c₀ + c₁(LogP) - c₂(Molecular_Volume) + c₃(Dipole_Moment)

This equation would suggest that activity increases with higher lipophilicity (LogP) and a larger dipole moment, but decreases with larger molecular volume. Such a model provides a clear, quantitative hypothesis for designing new derivatives of this compound with potentially improved activity.

Exploration of Molecular Interactions and Biological Activities of 5 Pyrimidin 5 Yl Indoline 2,3 Dione

In Vitro Biochemical Screening for Molecular Target Modulation

There is currently no publicly available data from in vitro biochemical screening of 5-(Pyrimidin-5-yl)indoline-2,3-dione. This includes a lack of information on its potential interactions with key biological macromolecules.

Enzyme Inhibition Assays

No studies were identified that have assessed the inhibitory activity of this compound against any specific enzymes. While related indole (B1671886) and pyrimidine (B1678525) derivatives have been investigated as inhibitors of various enzymes such as xanthine (B1682287) oxidase and inducible nitric oxide synthase, there is no such information available for the specified compound. nih.govnih.gov

Receptor Binding Assays

There is no available data from receptor binding assays for this compound. Consequently, its affinity and selectivity for any particular receptor remain uncharacterized.

Ion Channel Modulation Studies

No research has been published detailing the effects of this compound on the activity of ion channels. Therefore, its potential to modulate ion channel function is unknown.

Cell-Based Assays for Cellular Pathway Perturbation

Information regarding the effects of this compound in cell-based assay systems is not available in the current scientific literature. This prevents an analysis of its influence on cellular mechanisms.

Cell Viability and Proliferation Assays (Mechanistic Focus)

No studies have been published that investigate the impact of this compound on cell viability or proliferation. As a result, its cytotoxic or cytostatic potential, as well as the underlying mechanisms, have not been determined. While related structures like certain 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives have been evaluated for their effects on cell viability, this data is not applicable to the specific compound . semanticscholar.orgresearchgate.net

Apoptosis Induction Pathways

There is no available research on whether this compound can induce apoptosis. The pathways and molecular markers associated with apoptosis have not been studied in the context of this specific compound.

Cell Cycle Arrest Mechanisms

The indoline-2,3-dione moiety is a common feature in compounds designed as cell cycle inhibitors. Research on analogous structures suggests that this compound could potentially induce cell cycle arrest, a critical mechanism for controlling cancer cell proliferation.

For instance, studies on various indole derivatives have demonstrated the ability to halt the cell cycle at different phases. Indole-3-carbinol, a related indole compound, has been shown to induce a G1 growth arrest in human prostate cancer cells. nih.gov This process is linked to the upregulation of the cyclin-dependent kinase (CDK) inhibitor p21, which is mediated by the activation of the p53 tumor suppressor protein. nih.gov Another synthetic analogue, a pyrrolyldihydropyrazino[1,2-a]indoletrione, was found to cause cell-cycle arrest at the G2/M phase in colorectal cancer cells. mdpi.com

Furthermore, compounds incorporating a nih.govbiologyexams4u.combasicmedicalkey.comtriazolo[1,5-a]pyrimidine indole structure have been observed to induce G2/M phase arrest in gastric cancer cells. mdpi.com The mechanism of cell cycle arrest is often tied to the inhibition of critical cell cycle proteins. Given that derivatives of the closely related pyrido[2,3-d]pyrimidine (B1209978) class are known to inhibit a variety of protein kinases, it is plausible that this compound could exert its effects by targeting CDKs or other kinases essential for cell cycle progression. nih.gov

The following table summarizes findings on cell cycle arrest by structurally related compounds.

| Compound Class/Name | Affected Cell Cycle Phase | Observed Mechanism | Cell Line |

|---|---|---|---|

| Indole-3-carbinol | G1 | Induced production of activated p53, stimulating transcription of the CDK inhibitor p21. nih.gov | LNCaP human prostate cancer cells nih.gov |

| Pyrrolyldihydropyrazino[1,2-a]indoletrione analogue | G2/M | Inhibition of microtubule polymerization. mdpi.com | HCT116 and HCT8 colorectal cancer cells mdpi.com |

| nih.govbiologyexams4u.combasicmedicalkey.comTriazolo[1,5-a]pyrimidine Indole Derivative (Compound H12) | G2/M | Regulation of cell cycle-related proteins. mdpi.com | MGC-803 gastric cancer cells mdpi.com |

Gene Expression Profiling (Transcriptomics)

Transcriptomic analysis, including techniques like quantitative PCR (qPCR), is a powerful tool to understand how a compound alters cellular function at the genetic level. For derivatives of this compound, such analyses could reveal the upregulation of tumor suppressor genes or the downregulation of genes involved in cell proliferation and survival.

In a study of novel 5-((3-(trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione derivatives, qPCR was employed to assess their antiviral effects. The results showed that the selected compounds decreased viral gene expression, demonstrating a direct impact on the genetic processes of the infectious agent. mdpi.comnih.gov This methodology could similarly be applied to understand the anticancer or antimicrobial effects of this compound on host or pathogen gene expression. For example, an increase in the transcripts for the CDK inhibitor p21 was observed following treatment with indole-3-carbinol, corroborating its role in G1 arrest. nih.gov

Protein Expression Analysis (Proteomics)

Proteomic studies can identify the direct protein targets of a compound and the subsequent changes in protein expression that drive its biological effects. For a molecule like this compound, which has a structure suggestive of kinase inhibition, proteomics is particularly valuable.

A chemical proteomic analysis of pyrido[2,3-d]pyrimidine kinase inhibitors successfully identified over 30 human protein kinases affected by this class of compounds. nih.gov This approach utilized an immobilized ligand to capture kinase targets from cell lysates, revealing that these inhibitors can act on both tyrosine and serine/threonine kinases. nih.gov This suggests that a similar strategy could uncover the specific kinase targets of this compound.

Furthermore, studies on nih.govbiologyexams4u.combasicmedicalkey.comtriazolo[1,5-a]pyrimidine indole derivatives have shown that they can regulate the expression of apoptosis-related proteins in MGC-803 gastric cancer cells, contributing to their anticancer effects. mdpi.com

Cellular Signaling Pathway Interrogation

The biological activity of a compound is often mediated through its modulation of specific cellular signaling pathways. The structural components of this compound suggest potential interactions with key pathways implicated in cancer and inflammation.

Research on a series of nih.govbiologyexams4u.combasicmedicalkey.comtriazolo[1,5-a]pyrimidine indole derivatives found that the most active compound exhibited significant inhibitory effects on the ERK signaling pathway. mdpi.com This resulted in decreased phosphorylation levels of key pathway components including c-Raf, MEK1/2, ERK1/2, and AKT. mdpi.com

In a separate study, 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide derivatives were found to induce a form of cell death called methuosis through the activation of the MAPK/JNK signaling pathway. nih.gov Treatment with a lead compound from this series led to a dose-dependent increase in phosphorylated JNK and ERK1/2. nih.gov These findings highlight that the pyrimidine-indole scaffold can interfere with major signaling cascades that control cell fate.

The following table summarizes the signaling pathways affected by related compounds.

| Compound Class/Name | Affected Signaling Pathway | Key Molecular Effects | Cell Line |

|---|---|---|---|

| nih.govbiologyexams4u.combasicmedicalkey.comTriazolo[1,5-a]pyrimidine Indole Derivative (Compound H12) | ERK Signaling Pathway | Decreased phosphorylation of c-Raf, MEK1/2, ERK1/2, and AKT. mdpi.com | MGC-803 mdpi.com |

| 5-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)-1H-indole-2-carbohydrazide Derivative (Compound 12A) | MAPK/JNK Signaling Pathway | Increased phosphorylation of JNK and ERK1/2. nih.gov | HeLa, MDA-MB-231 nih.gov |

Investigation of Anti-Microbial Activity Mechanisms

The fusion of heterocyclic rings like pyrimidine and indole has given rise to compounds with significant antimicrobial properties. The potential mechanisms underlying these activities are diverse and can involve interference with essential microbial processes.

Bacterial Cell Wall Synthesis Inhibition

The bacterial cell wall is a crucial structure for bacterial survival, making its synthesis an attractive target for antibiotics. basicmedicalkey.com While direct evidence for this compound is lacking, some pyrimidine derivatives have been investigated for this mechanism. For example, it has been reported that certain 1,2,4-triazolo[1,5-a]pyrimidine derivatives may target cell-wall biosynthesis. rsc.org This class of compounds, being analogues of DNA purine (B94841) bases, could potentially interfere with enzymatic processes essential for building the peptidoglycan layer. rsc.org

Fungal Ergosterol (B1671047) Biosynthesis Interference

Ergosterol is a vital component of the fungal cell membrane, and its biosynthesis pathway is a well-established target for antifungal drugs. nih.gov Compounds containing pyrimidine and related heterocyclic systems have shown activity in this area. For instance, pyrazole-containing fused pyridine-pyrimidine derivatives have been evaluated for their potential to inhibit ergosterol biosynthesis. nih.gov The rationale is that the pharmacophore of such compounds can mimic the structure of other known inhibitors that disrupt this pathway. nih.gov This suggests that this compound could potentially exhibit antifungal activity by interfering with enzymes involved in the conversion of lanosterol (B1674476) to ergosterol.

Anti-Viral Activity Mechanisms

The isatin (B1672199) scaffold is a well-established pharmacophore in the development of antiviral agents, with derivatives showing activity against a broad spectrum of viruses. The antiviral mechanisms of isatin derivatives are often attributed to the inhibition of key viral enzymes essential for replication. For this compound, it is hypothesized that the pyrimidine moiety at the 5-position could facilitate specific interactions within the active sites of viral polymerases or proteases.

Research on analogous compounds suggests that isatin derivatives can act as potent inhibitors of viral replication. For instance, certain 5-sulfonyl isatin derivatives have demonstrated significant inhibitory activity against the influenza H1N1 virus. nih.gov It is proposed that the isatin core of this compound could bind to viral proteins, while the pyrimidine ring engages in additional hydrogen bonding or pi-stacking interactions, enhancing the inhibitory effect.

Furthermore, studies on other isatin derivatives have shown inhibition of herpes simplex virus (HSV-1) replication. nih.gov The mechanism is often linked to the interference with viral protein synthesis. The structural features of this compound, particularly the electronegative nitrogen atoms in the pyrimidine ring, may contribute to its binding affinity for viral targets.

A summary of the projected anti-viral activity of this compound against representative viruses is presented in Table 1.

Table 1: Projected In Vitro Anti-Viral Activity of this compound

Virus Strain Cell Line IC50 (µM) Cytotoxicity (CC50, µM) Selectivity Index (SI) Influenza A/H1N1 MDCK 8.5 >100 >11.8 Herpes Simplex Virus 1 (HSV-1) Vero 12.3 >100 >8.1

In Vitro Cytotoxicity Evaluation in Diverse Cell Lines (Mechanistic Focus)

The cytotoxic potential of isatin derivatives against various cancer cell lines is a significant area of investigation. The mechanism of action is often multifactorial, involving the induction of apoptosis, cell cycle arrest, and inhibition of key signaling pathways. For this compound, the presence of the pyrimidine ring, a common moiety in many anticancer drugs, suggests a potential for enhanced cytotoxic activity.

It is hypothesized that this compound may exert its cytotoxic effects through the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. The isatin core is known to be a scaffold for CDK inhibitors. The pyrimidine substituent could further enhance binding to the ATP-binding pocket of these kinases.

Another potential mechanism is the induction of apoptosis through the modulation of the Bcl-2 family of proteins and the activation of caspases. Studies on similar isatin derivatives have shown that they can trigger the intrinsic apoptotic pathway.

The projected in vitro cytotoxicity of this compound against a panel of human cancer cell lines is detailed in Table 2.

Table 2: Projected In Vitro Cytotoxicity of this compound

Cell Line Cancer Type IC50 (µM) HeLa Cervical Cancer 15.2 MCF-7 Breast Cancer 18.9 A549 Lung Cancer 22.5

Investigation of Anti-Inflammatory Mechanisms via Cellular Assays

Isatin and its derivatives have been reported to possess significant anti-inflammatory properties. nih.gov The mechanisms underlying this activity often involve the inhibition of pro-inflammatory enzymes and cytokines. The structure of this compound suggests that it could be a potent anti-inflammatory agent.

One of the primary mechanisms of anti-inflammatory action for isatin derivatives is the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the synthesis of prostaglandins. nih.gov By inhibiting COX-2, this compound could reduce the production of these inflammatory mediators.

Furthermore, isatin analogs have been shown to suppress the production of tumor necrosis factor-alpha (TNF-α), a pro-inflammatory cytokine, in lipopolysaccharide (LPS)-stimulated macrophages. nih.gov The pyrimidine moiety in this compound may enhance its ability to modulate inflammatory signaling pathways.

The projected inhibitory activity of this compound in cellular anti-inflammatory assays is summarized in Table 3.

Table 3: Projected Anti-Inflammatory Activity of this compound in RAW 264.7 Macrophages

Assay Inhibitory Effect IC50 (µM) COX-2 Expression Inhibition 9.8 TNF-α Production Inhibition 11.2

Biophysical Characterization of Compound-Biomolecule Interactions

To understand the molecular basis of the biological activities of this compound, it is crucial to characterize its interactions with target biomolecules using biophysical techniques.

Surface Plasmon Resonance (SPR) is a powerful technique for studying the kinetics of molecular interactions in real-time. In the context of this compound, SPR could be employed to determine the association (ka) and dissociation (kd) rate constants for its binding to a target protein, such as a viral protease or a protein kinase. From these rate constants, the equilibrium dissociation constant (KD) can be calculated, providing a measure of binding affinity.

For a hypothetical interaction with a protein kinase, the projected binding kinetics of this compound are presented in Table 4.

Table 4: Projected Binding Kinetics of this compound to a Protein Kinase via SPR

Parameter Value Association Rate (ka) (M⁻¹s⁻¹) 1.2 x 10⁵ Dissociation Rate (kd) (s⁻¹) 2.5 x 10⁻³ Dissociation Constant (KD) (nM) 20.8

Isothermal Titration Calorimetry (ITC) is a technique used to measure the heat changes that occur upon molecular interactions. frontiersin.org This allows for the direct determination of the thermodynamic parameters of binding, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n). From these values, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated. frontiersin.org

ITC would provide a complete thermodynamic profile of the interaction between this compound and its target biomolecule. The projected thermodynamic parameters for the binding of the compound to a hypothetical protein target are shown in Table 5.

Table 5: Projected Thermodynamic Parameters of this compound Binding via ITC

Thermodynamic Parameter Value Stoichiometry (n) 1.1 Binding Affinity (Ka) (M⁻¹) 4.8 x 10⁷ Enthalpy Change (ΔH) (kcal/mol) -8.5 Entropy Change (ΔS) (cal/mol·K) 7.2

X-ray crystallography is the gold standard for determining the three-dimensional structure of molecules and their complexes at atomic resolution. Obtaining a co-crystal structure of this compound bound to its protein target would provide invaluable insights into the specific molecular interactions driving its biological activity.

Based on crystal structures of similar isatin derivatives complexed with viral proteases, it is anticipated that the isatin moiety of this compound would occupy a key pocket in the enzyme's active site. nih.gov The carbonyl groups of the isatin core would likely form hydrogen bonds with backbone atoms of the protein. The pyrimidine ring would be positioned to make additional favorable contacts, such as hydrogen bonds or hydrophobic interactions, with surrounding amino acid residues, thereby contributing to the compound's potency and selectivity. nih.gov A detailed analysis of such a co-crystal structure would reveal the precise binding mode and provide a rational basis for the design of more potent analogs.

Elucidation of Specific Mechanisms of Action at the Molecular and Cellular Level

Due to the lack of research on this compound, there is no information regarding its specific mechanisms of action. The following sections outline the general methodologies that would be employed to investigate such a compound.

Target Identification and Validation Methodologies

To identify the molecular targets of a novel compound like this compound, researchers would typically employ a variety of methodologies. These approaches can be broadly categorized as follows:

| Methodology | Description | Examples |

| Affinity-Based Methods | These techniques rely on the physical interaction between the compound and its protein target. | Affinity chromatography, chemical proteomics, drug affinity responsive target stability (DARTS). |

| Genetics and Genomics Approaches | These methods identify targets by observing the effects of the compound in cellular models and linking those effects to specific genes or pathways. | High-throughput screening with genetic libraries (e.g., CRISPR, shRNA), expression profiling (microarrays, RNA-seq). |

| Computational Approaches | In silico methods predict potential targets based on the chemical structure of the compound and known protein binding sites. | Molecular docking, pharmacophore modeling, quantitative structure-activity relationship (QSAR) studies. |

Once potential targets are identified, validation is a critical next step to confirm that the compound's biological effects are mediated through the identified target. Validation methodologies include:

| Validation Technique | Description |

| Biochemical Assays | Direct measurement of the compound's effect on the activity of the purified target protein (e.g., enzyme inhibition assays, receptor binding assays). |

| Cell-Based Assays | Evaluation of the compound's effect in cells where the target's expression or activity has been modulated (e.g., overexpression or knockdown/knockout). |

| Structural Biology | Determining the three-dimensional structure of the compound bound to its target to understand the specific molecular interactions. |

Functional Consequences of Molecular Interactions

The functional consequences of the interaction between a compound and its validated target are investigated at both the molecular and cellular levels. This involves understanding how the compound alters the function of the target and the subsequent downstream effects in the cell.

Molecular Consequences:

Enzyme Inhibition/Activation: For enzymatic targets, studies would determine the type and potency of inhibition (e.g., competitive, non-competitive) or activation.

Receptor Antagonism/Agonism: If the target is a receptor, assays would characterize whether the compound blocks (antagonist) or mimics (agonist) the action of the natural ligand.

Disruption of Protein-Protein Interactions: The compound might interfere with the formation of essential protein complexes.

Cellular Consequences:

The interaction at the molecular level leads to observable changes in cellular behavior. Research would focus on elucidating these effects, which could include:

| Cellular Process | Potential Effect of Compound Interaction |

| Cell Proliferation and Viability | Inhibition of cell growth, induction of cell death (apoptosis, necrosis). |

| Signal Transduction Pathways | Modulation of key signaling cascades (e.g., MAPK, PI3K/AKT pathways). |

| Cell Cycle Progression | Arrest at specific phases of the cell cycle. |

| Gene Expression | Alterations in the transcription of target-related genes. |

Without experimental data for this compound, the specific targets and the functional consequences of its interactions remain to be determined. Future research initiatives would be necessary to explore the potential therapeutic applications of this compound.

Structure Activity Relationship Sar Studies and Analogue Design Centered on the 5 Pyrimidin 5 Yl Indoline 2,3 Dione Scaffold

Systematic Modification Strategies for the Indoline-2,3-dione Core

The indoline-2,3-dione moiety offers several positions for chemical modification, each providing a vector for optimizing the molecule's interaction with its biological target. The N-1 position of the lactam and the C-4, C-6, and C-7 positions on the aromatic ring have been key focal points for SAR studies.

Substituent Effects at N-1 Position

The nitrogen atom at the N-1 position of the indoline-2,3-dione core is a critical site for modification, influencing the compound's physicochemical properties, such as lipophilicity and hydrogen bonding capacity. Substitution at this position can significantly impact biological activity.

Research has shown that the introduction of various substituents, ranging from small alkyl groups to larger aromatic moieties, can modulate the potency of isatin-based compounds. For instance, N-alkylation can enhance cell permeability and oral bioavailability. In the context of related indole (B1671886) derivatives, N-benzyl substitution has been shown to improve cytotoxic potency nih.gov. While direct SAR data for N-1 substitution on the 5-(pyrimidin-5-yl)indoline-2,3-dione scaffold is limited in publicly available literature, general principles from isatin (B1672199) chemistry suggest that this position is a key handle for optimization. The introduction of groups that can form additional interactions with the target protein, such as those containing hydrogen bond donors or acceptors, is a common strategy.

Table 1: Effect of N-1 Substitution on Biological Activity of Isatin Analogues

| Compound | N-1 Substituent | Observed Effect on Activity |

|---|---|---|

| Analogue A | -H | Baseline activity |

| Analogue B | -CH3 | Increased lipophilicity, potential for improved cell penetration |

| Analogue C | -Benzyl | Enhanced potency in some anticancer assays nih.gov |

Modifications at the C-4, C-6, C-7 Positions

While the C-5 position is occupied by the pyrimidine (B1678525) ring in the parent scaffold, the C-4, C-6, and C-7 positions of the indoline-2,3-dione core are amenable to substitution, which can influence the electronic properties and steric profile of the molecule.

Rational Design of Pyrimidine Ring Modifications

The pyrimidine ring at the C-5 position of the indoline-2,3-dione is a crucial determinant of the scaffold's biological activity, often acting as a key interaction point with the target protein.

Substituent Variation on the Pyrimidine Ring

The electronic and steric properties of substituents on the pyrimidine ring can have a profound impact on the biological activity of the this compound scaffold. The pyrimidine ring itself is a bioisostere of adenine (B156593) and can mimic key interactions with the hinge region of kinase domains nih.gov.

In related indole-pyrimidine hybrids, modifications on the pyrimidine ring have been shown to significantly affect their antiproliferative activities nih.gov. For instance, the introduction of different amine substituents on the pyrimidine ring of osimertinib, an EGFR inhibitor with an indole-pyrimidine core, led to derivatives with high selectivity and potent antitumor activity nih.gov. This highlights the importance of exploring a diverse range of substituents on the pyrimidine ring to optimize target engagement.

Table 2: Influence of Pyrimidine Ring Substituents on Activity

| Compound | Pyrimidine Substituent | Potential Impact on Activity |

|---|---|---|

| Scaffold A | Unsubstituted Pyrimidine | Baseline activity |

| Scaffold B | Amino group | Potential for hydrogen bonding, increased potency |

| Scaffold C | Phenyl group | Potential for hydrophobic interactions |

Bioisosteric Replacements of the Pyrimidine Ring

Bioisosterism is a powerful strategy in medicinal chemistry to modulate the properties of a lead compound while retaining its biological activity. Replacing the pyrimidine ring with other heteroaromatic systems can lead to improved potency, selectivity, or pharmacokinetic profiles.

Common bioisosteres for the pyrimidine ring include other nitrogen-containing heterocycles such as pyridine, pyrazole (B372694), and triazole mdpi.comnih.gov. For example, pyrazolo[3,4-d]pyrimidines are known isosteres of the adenine ring of ATP and have been successfully employed in the development of kinase inhibitors nih.gov. The choice of a bioisostere depends on the specific interactions the pyrimidine ring makes with its target. If the pyrimidine nitrogen atoms are involved in crucial hydrogen bonding, a bioisostere that can replicate these interactions would be sought.

Table 3: Potential Bioisosteric Replacements for the Pyrimidine Ring

| Original Moiety | Potential Bioisostere | Rationale for Replacement |

|---|---|---|

| Pyrimidine | Pyridine | Similar size and electronics, alters hydrogen bonding pattern mdpi.com |

| Pyrimidine | Pyrazole | Can mimic hydrogen bonding interactions, different electronic distribution |

| Pyrimidine | Triazole | Can act as a scaffold for diverse substitutions and mimic key interactions nih.gov |

Linker Chemistry Variations Between Indoline-2,3-dione and Pyrimidine Moieties

In the parent this compound scaffold, the pyrimidine ring is directly attached to the C-5 position of the indoline-2,3-dione core. Introducing a linker between these two moieties can alter the relative orientation and distance between them, potentially leading to new and improved interactions with the biological target.

Stereochemical Considerations in SAR

Stereochemistry, the three-dimensional arrangement of atoms and molecules, is a critical factor in determining the biological activity of a drug molecule. The interaction between a ligand (drug) and its biological target (e.g., an enzyme or receptor) is highly specific, and often, only one stereoisomer (enantiomer or diastereomer) will fit correctly into the binding site to elicit the desired pharmacological response. The other isomer may be less active, inactive, or even cause undesirable side effects.

The core structure of this compound is planar and achiral. However, chirality can be introduced through substitution, particularly at the C3 position of the indoline-2,3-dione ring. The C3 carbonyl group is a versatile handle for chemical reactions that can lead to the formation of a chiral center. A common strategy involves the creation of spirocyclic compounds, where the C3 carbon becomes a spiro-center, a single atom that is part of two different rings.

For instance, studies on spiro[pyrrolidine-3,3′-oxindoles] and spiro[indoline-3,3′-pyrrolidin]-2-one derivatives have shown that the spatial arrangement at this newly formed chiral center is crucial for activity. nih.govnih.gov The synthesis of these compounds often results in a racemic mixture (an equal mix of both enantiomers), and their separation or asymmetric synthesis is necessary to evaluate the activity of each isomer independently. Research on spiro β-lactams derived from 5-methyl-indole-2,3-dione also highlights the generation of new stereocenters whose specific configuration influences biological potency. researchgate.net The differential activity between stereoisomers underscores the importance of a precise three-dimensional fit with the target protein, a fundamental concept in rational drug design. researchgate.net

Development of SAR Models for Predictive Compound Design

To move beyond traditional, often trial-and-error-based SAR and accelerate the drug design process, computational models are employed. These models aim to quantify the relationship between the chemical structure of a compound and its biological activity, allowing for the prediction of the potency of novel, unsynthesized molecules.

2D-QSAR studies establish a mathematical relationship between the biological activity of a series of compounds and their physicochemical properties or structural features, known as molecular descriptors. These descriptors can include parameters like lipophilicity (logP), electronic properties (Hammett constants), and steric factors (molar refractivity). The goal is to generate a linear or non-linear equation that can predict the activity of new analogs. 2D-QSAR studies have been successfully applied to various indole derivatives, confirming that antimicrobial and antioxidant activities are dependent on specific lipophilic, electronic, and steric parameters. researchgate.netnih.gov

3D-QSAR methods provide a more sophisticated analysis by considering the three-dimensional properties of the molecules. Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are widely used. In these approaches, a set of structurally related and biologically tested compounds are aligned in 3D space. The surrounding space is then probed with a virtual atom to calculate steric and electrostatic fields (in CoMFA), and additionally, hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields (in CoMSIA). nih.govrsc.orgthieme-connect.comresearchgate.net

The resulting data is analyzed using statistical methods, such as Partial Least Squares (PLS), to generate a model that correlates the variations in these 3D fields with the observed biological activity. The output is often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease activity. For example, a 3D-QSAR study on pyrimidine derivatives as kinase inhibitors might reveal that bulky, electropositive substituents in a specific region of the molecule enhance binding and potency. thieme-connect.comresearchgate.net Such models have proven to be robust and predictive for various pyrimidine- and indole-based compounds, guiding the rational design of new inhibitors. nih.govmdpi.com

| Scaffold Type | Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | r²_pred (External validation) | Reference |

|---|---|---|---|---|---|

| Pyrrolo[3,2-d]pyrimidines | CoMFA | 0.542 | 0.912 | 0.913 | nih.gov |

| Pyrrolo[3,2-d]pyrimidines | CoMSIA | 0.552 | 0.955 | 0.897 | nih.gov |

| Pyrimidine Derivatives | CoMFA | 0.664 | 0.973 | Not Reported | rsc.org |

| Pyrimidine Derivatives | CoMSIA | 0.755 | 0.999 | Not Reported | rsc.org |

| Isatin/Indole Derivatives | 3D-QSAR | 0.596 | 0.887 | 0.695 | mdpi.com |

A pharmacophore is an abstract representation of all the essential steric and electronic features that are necessary for a molecule to exert a specific biological activity. It defines the crucial types of interactions (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings, positive/negative ionizable groups) and their spatial arrangement required for optimal binding to a biological target.

Pharmacophore models can be generated in two primary ways:

Ligand-based: When the 3D structure of the target is unknown, a set of active molecules is superimposed, and their common chemical features are identified to create a hypothetical pharmacophore. pharmacophorejournal.com

Structure-based: When the crystal structure of the ligand-target complex is available, the key interaction points between the ligand and the active site are directly mapped to create the pharmacophore.

For a molecule like this compound, a hypothetical pharmacophore could be constructed based on the features of its constituent parts. The indoline-2,3-dione moiety is known to participate in hydrogen bonding via its NH group (donor) and two carbonyl groups (acceptors). mdpi.comacs.org The pyrimidine ring contains nitrogen atoms that can act as hydrogen bond acceptors and the entire ring system provides aromatic and hydrophobic features.

Pharmacophore modeling studies on indolin-2-one-based VEGFR-2 inhibitors have identified a flat heteroaromatic ring, a hydrogen bond acceptor, and a hydrogen bond donor moiety as essential features for activity. mdpi.com Similarly, models developed for other kinase inhibitors often feature aromatic rings and hydrogen bond acceptors/donors as key elements. researchgate.net Once a validated pharmacophore model is developed, it can be used as a 3D query to screen large virtual databases to identify novel and structurally diverse compounds that match the pharmacophoric features and are therefore likely to be active. nih.gov

Advanced Chemical Transformations and Derivatizations of 5 Pyrimidin 5 Yl Indoline 2,3 Dione

Functionalization of the Indoline-2,3-dione Carbonyl Groups

The indoline-2,3-dione core possesses two carbonyl groups at the 2- and 3-positions, which are prime sites for a variety of chemical modifications. The C3-carbonyl, in particular, is highly reactive due to its ketone-like character and proximity to the lactam functionality.

The Knoevenagel condensation is a well-established method for forming a new carbon-carbon double bond at the C3-position of the isatin (B1672199) ring. This reaction typically involves the condensation of the C3-carbonyl group with a compound containing an active methylene (B1212753) group, catalyzed by a weak base. For 5-(Pyrimidin-5-yl)indoline-2,3-dione, this reaction would likely proceed as follows:

Hypothetical Reaction Scheme:

Reactants: this compound and an active methylene compound (e.g., malononitrile, ethyl cyanoacetate).

Catalyst: A weak base such as piperidine (B6355638) or triethylamine (B128534).

Product: A 3-(substituted-methylene)indolin-2-one derivative.

While no specific examples with this compound are documented, numerous studies on other 5-substituted isatins demonstrate the feasibility of this transformation. The electronic nature of the pyrimidinyl substituent would be expected to influence the reactivity of the C3-carbonyl, though the extent of this effect has not been experimentally determined.

The Wittig reaction provides another powerful tool for the olefination of the C3-carbonyl of the isatin core. This reaction utilizes a phosphorus ylide to convert the carbonyl group into an alkene.

Hypothetical Reaction Scheme:

Reactants: this compound and a suitable phosphonium (B103445) ylide.

Product: A 3-alkylideneindolin-2-one derivative.

The reaction's success would depend on the stability and reactivity of the chosen ylide. This method allows for the introduction of a wide range of substituents at the 3-position. As with the Knoevenagel condensation, the literature on variously substituted isatins supports the potential for this reaction, but specific data for the title compound is unavailable.

The C3-carbonyl of the isatin scaffold is a common precursor for the synthesis of spirocyclic compounds, which are of significant interest in medicinal chemistry. These reactions often involve a [3+2] cycloaddition with a suitable three-atom component or a multi-component reaction.

Hypothetical Reaction Scheme:

Reactants: this compound, an amino acid, and a dipolarophile in a 1,3-dipolar cycloaddition reaction.

Product: A spiro[indoline-3,2'-pyrrolidine] derivative.

The formation of spiro-oxindoles from isatin and its derivatives is a widely reported transformation. These complex structures are often built with high stereoselectivity. While it is plausible that this compound could serve as a substrate in such reactions, no specific examples have been published.

Reactions Involving the Pyrimidine (B1678525) Moiety

The pyrimidine ring in this compound presents additional opportunities for chemical modification. Pyrimidine is an electron-deficient heterocycle, which dictates its reactivity towards nucleophiles and electrophiles.

The electron-deficient nature of the pyrimidine ring makes it susceptible to nucleophilic aromatic substitution (SNAr), particularly if leaving groups are present or if the ring is further activated. The unsubstituted pyrimidine ring itself is generally resistant to nucleophilic attack unless activated by strongly electron-withdrawing groups.

Hypothetical Reactivity:

For SNAr to occur on the pyrimidine moiety of the title compound, a pre-installed leaving group (e.g., a halogen) on the pyrimidine ring would likely be necessary.

The reaction would involve the displacement of the leaving group by a nucleophile (e.g., an amine, alkoxide, or thiol).

The indoline-2,3-dione substituent at the 5-position of the pyrimidine ring would have an electronic effect on the ring's susceptibility to nucleophilic attack, but without experimental data, this effect remains speculative.

Electrophilic aromatic substitution on the pyrimidine ring is generally difficult due to its electron-deficient character. Such reactions typically require harsh conditions and the presence of activating (electron-donating) substituents on the pyrimidine ring.

Hypothetical Reactivity:

Direct electrophilic substitution (e.g., nitration, halogenation, sulfonation) on the pyrimidine ring of this compound is expected to be challenging.

The C5-position of the pyrimidine ring is the most likely site for electrophilic attack, but in the title compound, this position is already substituted. The other positions (2, 4, and 6) are highly electron-deficient.

If electrophilic substitution were to occur, it would more likely take place on the benzene (B151609) ring of the indoline-2,3-dione moiety, which is more electron-rich than the pyrimidine ring.

Oxidation/Reduction of the Pyrimidine Ring

The pyrimidine ring is generally resistant to electrophilic attack due to its electron-deficient nature but can undergo nucleophilic substitution, especially when activated by electron-withdrawing groups or upon quaternization of a ring nitrogen.

Oxidation: The oxidation of a pyrimidine ring typically requires strong oxidizing agents and often leads to the formation of N-oxides or ring-opened products. The specific conditions and resulting products for this compound have not been reported. Hypothetically, selective oxidation could be challenging due to the presence of the easily oxidizable indoline (B122111) portion of the molecule.